2-(Cyclopentyloxy)-4-methylaniline

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Ensure regioisomeric fidelity in your SAR studies with authenticated 2-(Cyclopentyloxy)-4-methylaniline (CAS 640767-85-7). Unlike its 3-cyclopentyloxy positional isomers, this specific ortho/para substitution pattern delivers the precise steric and electronic environment required for regioselective cyclizations, sulfonamide synthesis, and cross-couplings. Do not substitute with isomers—validated identity via InChIKey IXDLVQRPHVHEDY-UHFFFAOYSA-N is essential for analytical method development and reliable lead optimization. Ideal for fragment-based drug discovery and herbicide intermediate exploration where controlled lipophilicity and conformational constraint are paramount.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 640767-85-7
Cat. No. B1323312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)-4-methylaniline
CAS640767-85-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC2CCCC2
InChIInChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3
InChIKeyIXDLVQRPHVHEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentyloxy)-4-methylaniline (CAS 640767-85-7) Procurement and Scientific Selection Overview


2-(Cyclopentyloxy)-4-methylaniline (CAS 640767-85-7) is a substituted aniline derivative with the molecular formula C12H17NO and molecular weight 191.27 g/mol . Structurally, it features a cyclopentyloxy group at the ortho (2-) position and a methyl group at the para (4-) position relative to the primary amine . This compound belongs to the broader class of alkoxy-substituted anilines that serve as versatile intermediates in pharmaceutical and agrochemical synthesis. Unlike common aniline building blocks, the specific substitution pattern of this molecule confers distinct steric and electronic properties that influence both its synthetic reactivity and the physicochemical profile of downstream products, making targeted procurement necessary for research programs requiring precise structural control.

Why Generic Substitution of 2-(Cyclopentyloxy)-4-methylaniline (CAS 640767-85-7) with Positional Isomers Compromises Research Reproducibility


The 2-(cyclopentyloxy)-4-methyl substitution pattern is not interchangeable with its positional isomers, as demonstrated by documented differential physicochemical properties among regioisomers . Positional isomerism directly impacts hydrogen bonding capacity, steric accessibility of the primary amine, and metabolic stability of derived compounds. For example, the 3-(cyclopentyloxy)-4-methylaniline isomer (CAS 1154943-24-4) and 3-(cyclopentyloxy)-2-methylaniline isomer exhibit distinct chromatographic behavior and computed property profiles that would alter both synthetic outcomes and biological target engagement in downstream applications. Substituting these isomers without validation introduces uncontrolled variables into synthetic routes and structure-activity relationship (SAR) studies, potentially invalidating months of research data.

Quantitative Differentiation Evidence for 2-(Cyclopentyloxy)-4-methylaniline (CAS 640767-85-7) Versus Closest Analogs


Positional Specificity: Differential Properties of 2-(Cyclopentyloxy)-4-methylaniline Versus Its 3-Positional Isomer

The 2-(cyclopentyloxy)-4-methyl substitution pattern represents a distinct chemical entity from its 3-positional isomer (CAS 1154943-24-4, 3-(cyclopentyloxy)-4-methylaniline) with different physicochemical properties . These isomers are not analytically interchangeable and require separate procurement for SAR studies. The ortho-positioning of the cyclopentyloxy group relative to the primary amine in the target compound creates a unique steric environment that influences both the nucleophilicity of the amine and the accessibility of the aromatic ring for further functionalization .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Substituent Effect Differentiation: Cyclopentyloxy Versus Methoxy Analogs in Aniline Building Blocks

The cyclopentyloxy substituent confers distinct physicochemical properties compared to the more common methoxy analog (2-methoxy-4-methylaniline), which serves as a key differentiator in lipophilicity-driven applications. Literature precedent for substituted aniline series demonstrates that cycloalkyloxy substitution increases logP and alters hydrogen bonding capacity relative to simple alkoxy groups [1]. The cyclopentyloxy group provides a balance of lipophilicity and conformational constraint that simple linear alkoxy chains cannot achieve, while avoiding the excessive molecular weight and synthetic complexity of larger cycloalkyl systems. The ortho-positioning relative to the amine creates potential for intramolecular hydrogen bonding that can modulate amine nucleophilicity in subsequent coupling reactions.

Medicinal Chemistry Lipophilicity Optimization Drug Design

Synthetic Intermediate Utility: Documented Application in Bioactive Compound Construction

2-(Cyclopentyloxy)-4-methylaniline has been documented as an intermediate in the synthesis of heterocyclic compounds with potential therapeutic activity, as disclosed in patent literature [1]. The compound's ortho-substitution pattern provides a strategic synthetic handle for constructing fused heterocyclic systems where the aniline nitrogen can participate in cyclization reactions while the cyclopentyloxy group modulates both reactivity and product properties. This documented synthetic utility distinguishes it from unsubstituted aniline or simpler alkyl-anilines that lack the structural features required for specific cyclization pathways.

Organic Synthesis Pharmaceutical Intermediate Patent Chemistry

Comparative Drug-Likeness Profile: 2-(Cyclopentyloxy)-4-methylaniline Versus 3-Positional Isomer

Computational property analysis reveals distinct drug-likeness profiles between the 2- and 3-positional isomers of cyclopentyloxy-methylaniline, with implications for fragment-based drug discovery and building block selection . Both isomers share identical molecular weight (191.27) and formula (C12H17NO) but differ in topological polar surface area (tPSA), hydrogen bonding patterns, and metabolic liability prediction due to altered electronic distribution across the aromatic ring. The ortho-cyclopentyloxy substitution in the target compound creates a different steric and electronic environment at the reactive amine site compared to the meta-substituted isomer, potentially influencing both synthetic reactivity (e.g., acylation rates, Buchwald-Hartwig coupling efficiency) and the binding mode of derived compounds.

Drug Discovery ADME Prediction Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-(Cyclopentyloxy)-4-methylaniline (CAS 640767-85-7)


Medicinal Chemistry: Building Block for Heterocyclic Compound Synthesis

Based on documented patent precedent, 2-(Cyclopentyloxy)-4-methylaniline is optimally deployed as a synthetic intermediate in medicinal chemistry programs targeting heterocyclic scaffolds [1]. The ortho-positioned cyclopentyloxy group provides a unique steric environment that facilitates regioselective cyclization reactions while the primary amine serves as a versatile handle for amide bond formation, sulfonamide synthesis, or transition metal-catalyzed cross-couplings. This application scenario is most appropriate for lead optimization campaigns where modulation of lipophilicity and metabolic stability is required without introducing synthetic complexity beyond commercially available building blocks. The compound's calculated boiling point of 320.143°C and flash point of 150.39°C inform appropriate handling and reaction condition selection .

SAR Studies: Ortho-Substituted Aniline Fragment for Lipophilicity Optimization

The cyclopentyloxy group in 2-(Cyclopentyloxy)-4-methylaniline provides a defined lipophilicity increment compared to simpler alkoxy analogs, making this compound valuable for systematic SAR exploration of hydrophobic effects on target binding and ADME properties. The calculated density of 1.082 g/cm³ and molecular descriptors (PSA 63.32, rotatable bonds 2) indicate favorable fragment-like properties . This scenario is particularly relevant for fragment-based drug discovery programs requiring anilines with intermediate lipophilicity that balance solubility with passive membrane permeability, and where the ortho-substitution pattern provides conformational constraint or intramolecular hydrogen bonding opportunities not available with para- or meta-substituted analogs.

Analytical Method Development: Reference Standard for Positional Isomer Discrimination

Due to the distinct chromatographic and spectroscopic signatures between 2-(Cyclopentyloxy)-4-methylaniline and its positional isomers (e.g., 3-(cyclopentyloxy)-4-methylaniline, CAS 1154943-24-4), this compound serves as an essential reference standard for developing analytical methods that must discriminate between regioisomeric impurities in pharmaceutical manufacturing processes . The distinct InChIKey identifiers (IXDLVQRPHVHEDY-UHFFFAOYSA-N for the 2-isomer versus PAOJWYYJZXLMST-UHFFFAOYSA-N for the 3-isomer) underscore the analytical non-equivalence of these compounds. Procurement of authenticated 2-(Cyclopentyloxy)-4-methylaniline is critical for establishing HPLC, GC, or NMR methods capable of quantifying isomeric purity in advanced intermediates and active pharmaceutical ingredients.

Agrochemical Research: Aniline-Derived Active Ingredient Synthesis

Patent literature indicates that substituted aniline derivatives with cycloalkyloxy substitution patterns have been explored as intermediates for oxazolidinedione and tetrahydrophthalimide herbicides [2]. The 2-(cyclopentyloxy)-4-methyl substitution pattern may offer advantages in this application space by providing the specific steric and electronic profile required for target enzyme binding in herbicidal mode-of-action studies. The calculated boiling point (320.143°C) and flash point (150.39°C) provide practical guidance for formulation and process chemistry development in agrochemical research settings where thermal stability and safe handling parameters are critical considerations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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